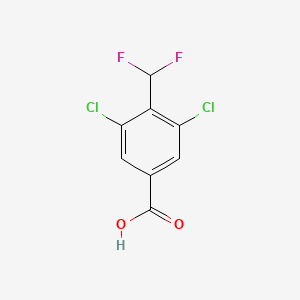

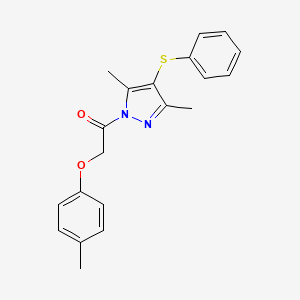

3-Bromo-1-(2,2-dimethylpropyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic methods exist for the preparation of pyrazoles. Notably, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles. This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance . Additionally, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates, which can be oxidized to yield pyrazoles . Other methods include phosphine-free [3+2] cycloaddition reactions, Cu-catalyzed aerobic oxidative cyclization, and iron-catalyzed routes .

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Compounds based on pyrazole derivatives have been synthesized and evaluated for their anticancer activity. For example, new heterocyclic compounds derived from 1-cyanoacetyl-3,5-dimethylpyrazole showed promising anticancer properties against representative cancer cell lines. These compounds include various derivatives that have been structurally confirmed and their formation mechanisms proposed, highlighting the versatility of pyrazole-based compounds in medicinal chemistry (Metwally, Abdelrazek, & Eldaly, 2016).

Modular Synthesis of Pyrazoles

Efficient synthesis methods for 3,5-disubstituted pyrazoles have been developed, demonstrating the importance of pyrazole scaffolds in medicinal chemistry. These methods allow for the preparation of pyrazoles in good to excellent yields, underscoring the significance of this heterocycle in drug design and development (Mohamady et al., 2018).

Kinetic Studies and Synthetic Routes

Kinetic studies on the synthesis of specific pyrazole derivatives have provided insights into the effects of various conditions on reaction rates. For instance, the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under solid–liquid phase transfer catalysis conditions assisted by ultrasound application has been explored, offering a deeper understanding of the reaction mechanisms involved (Wang, Brahmayya, & Hsieh, 2015).

Intermolecular Interactions and Structural Analysis

The intermolecular interactions and structural analysis of antipyrine-like derivatives, including pyrazole compounds, have been studied through X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies provide valuable information on the crystal packing, stabilization mechanisms, and electronic properties of such compounds, which are crucial for designing new materials and pharmaceuticals (Saeed et al., 2020).

Synthesis of Polyheterocyclic Compounds

The use of pyrazole-based intermediates for constructing new polyheterocyclic ring systems has been investigated, demonstrating the potential of these compounds in the development of novel therapeutic agents. Such research highlights the synthetic versatility of pyrazole derivatives and their importance in the synthesis of complex molecules with potential biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Complexation Studies

The complexation behaviors of certain metal ions with pyrazole derivatives have been explored, offering insights into the coordination chemistry and potential applications of these compounds in areas such as luminescence and sensing (Bremer, Geist, & Panak, 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

3-bromo-1-(2,2-dimethylpropyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2/c1-8(2,3)6-11-5-4-7(9)10-11/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHQRIJWOOTISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C=CC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937384.png)

![4'-Methyl-[1,1'-biphenyl]-4-yl 3-methylbut-2-enoate](/img/structure/B2937386.png)

![2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2937390.png)

![3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2937392.png)

![2-{[4-ethyl-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2937397.png)

![tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2937400.png)